methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate
Description
Methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate is a heterocyclic compound featuring a pyrazoloimidazole core fused with a furan ring, a sulfamoyl ethyl linker, and a methyl benzoate ester. This structure combines multiple pharmacophoric elements: the pyrazoloimidazole moiety is associated with diverse biological activities, the furan ring enhances π-π stacking interactions, and the sulfamoyl group contributes to hydrogen bonding and solubility .
Properties
IUPAC Name |
methyl 4-[2-[6-(furan-2-yl)imidazo[1,2-b]pyrazol-1-yl]ethylsulfamoyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N4O5S/c1-27-19(24)14-4-6-15(7-5-14)29(25,26)20-8-9-22-10-11-23-18(22)13-16(21-23)17-3-2-12-28-17/h2-7,10-13,20H,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FWPRITWHGAAFTP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCN2C=CN3C2=CC(=N3)C4=CC=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate typically involves multi-step organic reactions. One common approach starts with the preparation of the furan-2-yl precursor, followed by the construction of the pyrazolo[1,5-a]imidazole ring system. The final step involves the sulfonation and esterification to introduce the sulfamoyl and benzoate groups, respectively .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
Types of Reactions:
Oxidation: The furan ring can undergo oxidation reactions, leading to the formation of furan-2,3-dione derivatives.
Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration; halogens (Cl₂, Br₂) in the presence of a Lewis acid for halogenation.
Major Products Formed:
Oxidation: Furan-2,3-dione derivatives.
Reduction: Amino derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
Methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of methyl 4-({2-[6-(furan-2-yl)-1H-pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The furan and pyrazolo[1,5-a]imidazole moieties are crucial for its binding affinity and specificity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues with Heterocyclic Cores
2.1.1 Benzimidazole Derivatives Compounds like 6-methoxy-2-[[(4-methoxy-3,5-dimethyl-1-oxido-2-pyridinyl)methyl]sulfinyl]-1H-benzimidazole (omeprazole N-oxide) share a benzimidazole core and sulfinyl/sulfamoyl groups.
2.1.2 Imidazo[1,5-a]pyridine Derivatives
For example, 2-(3-(4-methoxyphenyl)imidazo[1,5-a]pyridin-1-yl)-6-methyl-1H-benzo[d]imidazole (compound 5a) features a fused imidazo-pyridine system. The pyrazoloimidazole in the target compound introduces an additional nitrogen atom, which may improve binding affinity in enzyme pockets .
2.1.3 Furan-Containing Analogues Molecules like 2-[(3-naphtho[2,1-b]furan-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylene-hydrazono-thiazolidin-4-one (compound 14) incorporate furan rings but lack the sulfamoyl group.
Functional Group Comparisons
- Sulfamoyl vs. Sulfinyl Groups : The sulfamoyl group in the target compound (-SO₂NH-) provides stronger hydrogen-bonding capacity compared to the sulfinyl group (-SO-) in omeprazole derivatives, which could influence receptor interaction .
- Methyl Benzoate vs. Acetyl Hydrazone : The methyl benzoate ester in the target compound offers metabolic stability, whereas acetyl hydrazone groups in triazolopyrimidine derivatives (e.g., ) are prone to hydrolysis, reducing in vivo efficacy .
Data Table: Key Features of Methyl 4-({2-[6-(Furan-2-yl)-1H-Pyrazolo[1,5-a]imidazol-1-yl]ethyl}sulfamoyl)benzoate and Analogues
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
